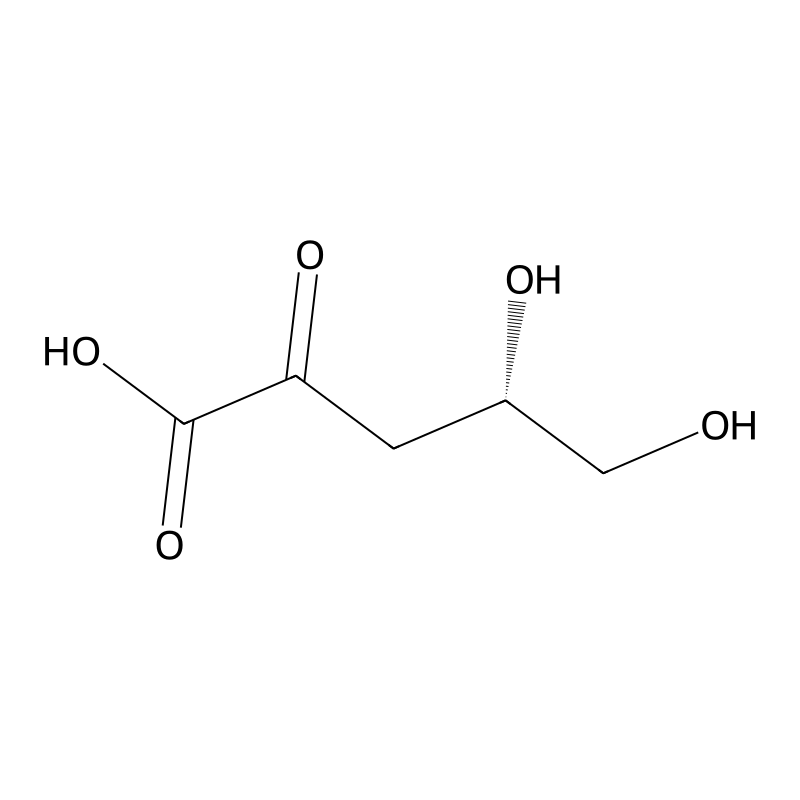

(4S)-4,5-dihydroxy-2-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(4S)-4,5-dihydroxy-2-oxopentanoic acid (CAS: 53857-83-3), commonly referred to as 2-keto-3-deoxy-D-xylonic acid (KDX), is a highly specialized 5-carbon keto-deoxy sugar acid. It functions as a central metabolic node in the non-phosphorylative Weimberg and Dahms pathways for D-xylose degradation[1]. In industrial biotechnology and chemoenzymatic synthesis, KDX is procured as a direct precursor for producing α-ketoglutarate, 1,4-butanediol, and short-chain organic acids[2]. Procuring high-purity KDX (often as a lithium or sodium salt) provides researchers and process engineers with a stable, precisely defined substrate that bypasses upstream enzymatic bottlenecks—such as xylose dehydrogenation and xylonate dehydration—ensuring reproducible kinetics in downstream biotransformation assays and synthetic cascades [1].

References

- [1] Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals. Applied Microbiology and Biotechnology (2020).

- [2] Engineering Escherichia coli for Isobutanol Production from Xylose or Glucose–Xylose Mixture. Microorganisms (2019).

Substituting KDX with its upstream precursor (D-xylonic acid) or its stereoisomer (2-keto-3-deoxy-L-arabinonate, L-KDP) leads to complete pathway failure in targeted enzymatic assays and chemical syntheses [1]. Dehydratases and aldolases in the Weimberg and Dahms pathways exhibit strict stereospecificity; for example, D-xylonate dehydratase (D-KdpD) operates exclusively on the D-configuration, rendering L-KDP useless as a substitute [2]. Furthermore, attempting to generate KDX in situ from D-xylonic acid introduces rate-limiting dehydration steps that confound the kinetic analysis of downstream enzymes like KDX aldolase (YagE) [3]. For chemical synthesis, substituting KDX with the 6-carbon analog 2-keto-3-deoxy-D-gluconic acid (KDG) fundamentally alters the carbon backbone of the final product, preventing the synthesis of 5-carbon targets like D-2-deoxyribose and yielding 6-carbon derivatives instead [4].

References

- [1] Enzymology of Alternative Carbohydrate Catabolic Pathways. MDPI (2020).

- [2] Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals. Applied Microbiology and Biotechnology (2020).

- [3] Engineering Escherichia coli for Isobutanol Production from Xylose or Glucose–Xylose Mixture. Microorganisms (2019).

- [4] Process for producing 2-deoxyaldose compound. European Patent EP1589021A1.

Absolute Stereospecificity for D-KdpD Dehydratase Assays

In the enzymatic conversion of hemicellulose sugars to α-ketoglutarate, the dehydratase D-KdpD from Pseudomonas putida shows absolute stereospecificity for KDX. Assays utilizing 500 mM of the target compound (D-KDP/KDX) achieved >90% conversion to α-ketoglutaric semialdehyde (KGSA) within 4 hours [1]. In contrast, substituting with the stereoisomer 2-keto-3-deoxy-L-arabinonate (L-KDP) resulted in 0% conversion by D-KdpD [1].

| Evidence Dimension | Conversion rate to α-ketoglutaric semialdehyde (KGSA) |

| Target Compound Data | >90% conversion in 4 hours (500 mM KDX) |

| Comparator Or Baseline | 0% conversion in 4 hours (500 mM L-KDP) |

| Quantified Difference | >90% absolute difference in substrate conversion |

| Conditions | In vitro enzymatic assay using purified D-KdpD from Pseudomonas putida |

Procurement of the exact D-isomer is mandatory for characterizing D-xylose pathway enzymes, as L-arabinose pathway analogs are not recognized by the active site.

Precursor Suitability for 5-Carbon Deoxyaldose Synthesis

KDX serves as a precise 5-carbon precursor for the synthesis of D-2-deoxyribose via catalytic hydrogenation or borohydride reduction. When the sodium salt of KDX is used, D-2-deoxyribose is obtained at a 47% reaction yield[1]. Substituting KDX with the 6-carbon analog 2-keto-3-deoxy-D-gluconic acid (KDG) under identical conditions yields 2-deoxy-D-glucose instead, completely failing to produce the desired 5-carbon pentose derivative [1].

| Evidence Dimension | Final product carbon backbone and identity |

| Target Compound Data | Yields D-2-deoxyribose (47% yield) |

| Comparator Or Baseline | KDG yields 2-deoxy-D-glucose (0% D-2-deoxyribose) |

| Quantified Difference | Complete shift in product carbon backbone (5-carbon vs 6-carbon) |

| Conditions | Catalytic hydrogenation / borohydride reduction of the sodium salt |

Sourcing KDX rather than more common 6-carbon keto-deoxy acids is essential for the targeted industrial synthesis of pharmaceutical pentose building blocks.

Bypassing Upstream Rate Limitations in Dahms Pathway Engineering

In engineered Escherichia coli strains utilizing the Dahms pathway, KDX is cleaved directly into pyruvate and glycolaldehyde by the aldolase YagE[1]. Using D-xylonic acid as a baseline substrate requires the co-expression or in vitro addition of xylonate dehydratase (YagF), which introduces a rate-limiting step and potential intermediate instability[1]. Direct procurement of KDX isolates YagE activity, allowing precise Vmax and Km determination without the confounding variables of coupled enzyme assays [2].

| Evidence Dimension | Assay complexity and kinetic isolation |

| Target Compound Data | Direct YagE cleavage (single-enzyme kinetics) |

| Comparator Or Baseline | D-xylonic acid requires YagF coupling (multi-enzyme kinetics) |

| Quantified Difference | Elimination of 1 rate-limiting enzymatic step |

| Conditions | In vitro characterization of Dahms pathway aldolase (YagE) |

Using pure KDX eliminates coupled-assay artifacts, providing metabolic engineers with accurate kinetic data for optimizing isobutanol or bioplastic precursor production.

Biocatalytic Production of α-Ketoglutarate

Utilizing KDX as the direct substrate for D-KdpD dehydratase to produce α-ketoglutaric semialdehyde, which is subsequently oxidized to α-ketoglutarate, a high-value TCA cycle intermediate [1].

Dahms Pathway Metabolic Engineering

Employing KDX to characterize and optimize YagE aldolase variants for the engineered microbial production of isobutanol and short-chain organic acids from hemicellulose [2].

Synthesis of Pharmaceutical Pentoses

Using KDX as a 5-carbon starting material for the chemical reduction to D-2-deoxyribose, a critical building block for nucleoside analog drugs[3].

References

- [1] Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals. Applied Microbiology and Biotechnology (2020).

- [2] Engineering Escherichia coli for Isobutanol Production from Xylose or Glucose–Xylose Mixture. Microorganisms (2019).

- [3] Process for producing 2-deoxyaldose compound. European Patent EP1589021A1.

XLogP3

Wikipedia

2-dehydro-3-deoxy-D-arabinonate

Use Classification

Explore Compound Types